molecular formula C24H18O3 B11380800 6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11380800
M. Wt: 354.4 g/mol
InChI Key: ZFGZWFFJUWGZNP-UHFFFAOYSA-N
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Description

6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with ethyl, methyl, and naphthyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions may result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of substituents and the furochromene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

6-ethyl-5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C24H18O3/c1-3-18-14(2)19-11-20-21(13-26-22(20)12-23(19)27-24(18)25)17-9-8-15-6-4-5-7-16(15)10-17/h4-13H,3H2,1-2H3

InChI Key

ZFGZWFFJUWGZNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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